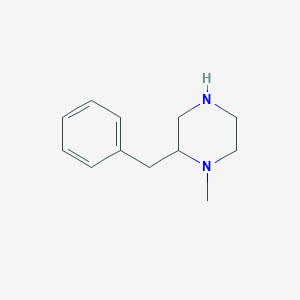

2-Benzyl-1-methylpiperazine

Descripción general

Descripción

2-Benzyl-1-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of research in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of this compound is C12H18N2 . It has a molar mass of 190.29 g/mol .Chemical Reactions Analysis

This compound, like other piperazines, can participate in various chemical reactions. For instance, it can act as a nucleophile, participating in reactions such as alkylation, acylation, and substitution .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis of Derivatives : A study by Omodei-sale and Toja (1975) details the synthesis of various derivatives of 1-methylpiperazine, including 2-aryl and 2-alkyl derivatives. These derivatives were explored for their potential anti-inflammatory, coronary dilator, and CNS depressant activities (Omodei-sale & Toja, 1975).

- Key Precursors in Synthesis : Koroleva et al. (2012) discuss the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor in the large-scale production of imatinib, a medication used in cancer treatment (Koroleva et al., 2012).

Structural and Chemical Analysis

- Crystal Structure Analysis : The crystal structure of derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was studied by Ozbey, Kuş, and Göker (2001) to understand the conformation and binding properties of such compounds (Ozbey et al., 2001).

Therapeutic Research

- Glucosidase Inhibitors and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives containing piperazine, exhibiting significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their therapeutic application (Özil et al., 2018).

- PPARgamma Agonists : Compounds containing 4-methylpiperazine, as investigated by Collins et al. (1998), showed potential as PPARgamma agonists, with implications in improving aqueous solubility for pharmaceutical applications (Collins et al., 1998).

Material Science and Chemistry

- Hydrogen-Bonding Salts Formation : Research by Yu Yang et al. (2015) on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids explores the formation of novel supramolecular architectures, which has implications in material science and chemistry (Yu Yang et al., 2015).

Cancer Research

- Antiproliferative Effects : Saab et al. (2013) studied piperazine derivatives for their potential in inhibiting the proliferation of K-562 leukemia cells and inducing erythroid differentiation, demonstrating the compound's relevance in cancer research (Saab et al., 2013).

Mecanismo De Acción

Target of Action

2-Benzyl-1-methylpiperazine is a derivative of benzylpiperazine Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Mode of Action

This action is thought to be mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

Piperazine derivatives are known to affect a wide range of biochemical pathways due to their diverse biological and pharmaceutical activities .

Pharmacokinetics

Piperazine derivatives are known to be metabolized in the liver and excreted by the kidneys .

Result of Action

Piperazine derivatives are known to have a wide range of effects due to their diverse biological and pharmaceutical activities .

Action Environment

The action of piperazine derivatives can be influenced by various factors, including the physiological conditions of the host organism and the presence of other substances .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-benzyl-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCJMYBUFIKCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595423 | |

| Record name | 2-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-49-4, 1263481-99-7 | |

| Record name | 2-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

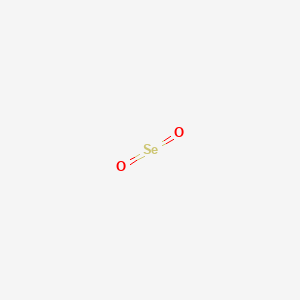

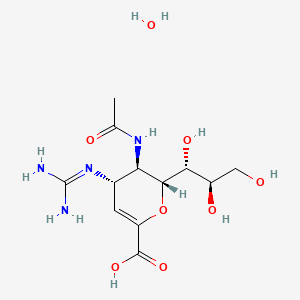

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)